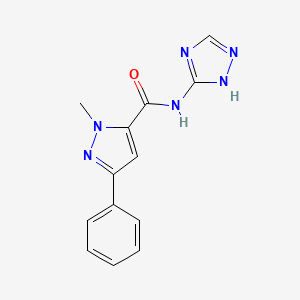![molecular formula C15H18N6O2 B12184879 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide](/img/structure/B12184879.png)
4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via cycloaddition reactions involving organic nitriles and sodium azide under neutral conditions and microwave heating.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a reaction with cyclohexylamine.
Formation of the Benzamide Moiety: The benzamide group is typically formed by reacting the intermediate with benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure could be explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites in proteins. This binding can inhibit or modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-tetrazol-1-yl)cyclohexane: Similar in structure but lacks the benzamide moiety.
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide is unique due to the combination of the tetrazole ring, cyclohexyl group, and benzamide moiety. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C15H18N6O2 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzamide |
InChI |
InChI=1S/C15H18N6O2/c16-13(22)11-4-6-12(7-5-11)18-14(23)15(8-2-1-3-9-15)21-10-17-19-20-21/h4-7,10H,1-3,8-9H2,(H2,16,22)(H,18,23) |
InChI Key |
UDGFEOHTFJVRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)C(=O)N)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12184797.png)
![[(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12184798.png)
![N-[3-(acetylamino)phenyl]-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide](/img/structure/B12184800.png)
![2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide](/img/structure/B12184806.png)
![4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide](/img/structure/B12184812.png)
![1'-oxo-2'-phenyl-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12184814.png)
![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide](/img/structure/B12184815.png)

![(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B12184822.png)

![Benzo[b]thiophene-2-carboxamide, N-2-benzothiazolyl-3-chloro-6-methoxy-](/img/structure/B12184836.png)
![1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide](/img/structure/B12184841.png)
![N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B12184849.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12184857.png)
